3'-Azetidinomethyl-2,5-dimethylbenzophenone
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Overview
Description
Synthesis Analysis
The synthesis of azetidin-2-ones can be achieved through various methods. For instance, paper reports the synthesis of novel 3-chloro-4-substituted-1-(2-(1H-benzimidazol-2-yl)phenyl))-azetidin-2-ones, where the structures were confirmed by spectral techniques. The synthesis involved monitoring reactions with analytical thin-layer chromatography. Similarly, paper describes the preparation of N-3-chloro-4-[2′-hydroxy-5′-(phenylazo)phenyl]azetidin-2-ones through the reaction of imine derivatives with ketenes generated from chloroacetylchloride and triethylamine in 1,4-dioxane.
Molecular Structure Analysis
The molecular structure of azetidin-2-ones plays a crucial role in their biological activity. Paper explores the structure-activity relationships of a series of 3-phenoxy-1,4-diarylazetidin-2-ones, indicating that the torsional angle between the phenyl rings and the trans configuration between the 3-phenoxy and 4-phenyl rings are important for antiproliferative activity. X-ray crystallography studies were used to determine these structural features.
Chemical Reactions Analysis
Azetidin-2-ones can participate in various chemical reactions. Paper discusses the use of 5,5'-Dimethyl-3,3'-azoisoxazole as a heterogeneous azo reagent for the selective esterification of benzylic alcohols and phenols under Mitsunobu conditions. This highlights the reactivity of azetidin-2-ones in the presence of azo reagents and their potential for selective transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidin-2-ones are influenced by their molecular structure. While the papers provided do not detail the physical properties of 3'-Azetidinomethyl-2,5-dimethylbenzophenone, they do suggest that the presence of substituents on the azetidin-2-one ring can significantly affect their biological activity, as seen in paper and . These properties are essential for their interaction with biological targets, such as the transpeptidase enzyme mentioned in paper , and for their overall antibacterial efficacy.
properties
IUPAC Name |
[3-(azetidin-1-ylmethyl)phenyl]-(2,5-dimethylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-14-7-8-15(2)18(11-14)19(21)17-6-3-5-16(12-17)13-20-9-4-10-20/h3,5-8,11-12H,4,9-10,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAXWFWVXVLOMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC(=C2)CN3CCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643258 |
Source
|
Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(2,5-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Azetidinomethyl-2,5-dimethylbenzophenone | |
CAS RN |
898771-73-8 |
Source
|
Record name | Methanone, [3-(1-azetidinylmethyl)phenyl](2,5-dimethylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898771-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(2,5-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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